molecular formula C8H9NO3S B2600446 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid CAS No. 77253-23-7

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid

Cat. No.: B2600446
CAS No.: 77253-23-7
M. Wt: 199.22
InChI Key: XUGCZDJCOYYMLB-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid (CID 12618364) is a high-purity chemical compound with the molecular formula C8H9NO3S, offered for research and development purposes . This molecule features a butanoic acid backbone substituted with an amino group and a ketone group linked to a thiophene heterocycle, a structure confirmed by its SMILES notation C1=CSC(=C1)C(=O)CC(C(=O)O)N . The presence of both amino and carboxylic acid functional groups makes it a potential building block for the synthesis of more complex molecules, particularly in medicinal chemistry. This compound is part of a family of thiophene-containing molecules that are of significant interest in pharmaceutical research. Structurally related compounds, such as those where the thiophene ring is fused into a tetrahydrobenzo[b]thiophene system, have been investigated for specific biological activities, including potential anti-inflammatory applications . Furthermore, the compound 4-oxo-4-(thiophen-2-yl)butanoic acid, a closely related derivative, is a known synthetic intermediate with a documented melting point of 118-121 °C, highlighting the utility of this chemical class in organic synthesis . Researchers may explore this compound as a precursor for the development of novel heterocyclic compounds or as a scaffold in drug discovery efforts. Handling and Safety: While a specific safety data sheet for this exact compound was not located, related substances carry warnings. It is recommended to handle this material with standard laboratory precautions. Use personal protective equipment, avoid dust formation, and ensure adequate ventilation . Disclaimer: This product is intended for research or further chemical synthesis applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-4-oxo-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGCZDJCOYYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the amino and keto functionalities . One common method includes the use of amination and oxidation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, amino acids, and other functionalized organic compounds .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the Amino Group

Compound Name Substituent at 2-Amino Key Properties Biological Activity Reference
Target Compound -NH₂ Hydrochloride salt; IR: 3398 cm⁻¹ (OH), 3200 cm⁻¹ (NH) Under investigation
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-(methylthio)butanoic acid (6e) Thiazolyl group with benzylidene ES-MS m/z: 337; IR: 1733 cm⁻¹ (C=O), 1586 cm⁻¹ (C=N) Anticancer activity (90% yield)
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-hydroxybutanoic acid (6l) Thiazolyl group with benzylidene ES-MS m/z: 307; IR: 3464 cm⁻¹ (OH), 1681 cm⁻¹ (C=O) Anticancer activity (94% yield)
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid Boc-protected amino - Synthetic intermediate for peptide chemistry

Analysis :

  • Thiazolyl-substituted analogs (6e, 6l) exhibit enhanced anticancer activity, likely due to the electron-withdrawing thiazole ring and aromatic benzylidene group, which may improve target binding .
  • The Boc-protected derivative lacks biological data but serves as a stable intermediate for controlled amino group reactions .

Variations at the 4-Oxo Position

Compound Name Substituent at 4-Oxo Key Properties Biological/Synthetic Role Reference
Target Compound Thiophen-2-yl Molecular weight: 235.69; polar due to carboxylic acid Potential metabolic or therapeutic applications
4-(Dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (8) Dibenzothiophene Synthesized via succinic anhydride reaction; reduced to sulfoxide (52% yield) Lipophilic precursor for oxidant studies
(S)-2-Amino-4-oxo-4-(pyridine-2-yl)butanoic acid Pyridine-2-yl Enantioselective synthesis from aspartic acid Chiral building block for drug design
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl Endogenous metabolite (HY-W014504) Involved in cellular metabolism
(2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl Formula: C₉H₁₆N₂O₃ Structural analog for receptor studies

Analysis :

  • Pyridine and piperidine substituents introduce nitrogen-based hydrogen bonding, which may improve interaction with enzymatic targets .
  • The endogenous 2-aminophenyl derivative highlights the role of aromatic groups in metabolic pathways .

Side Chain Modifications

Compound Name Side Chain Structure Key Properties Functional Impact Reference
Target Compound Butanoic acid Free carboxylic acid (pKa ~4-5) Enhances water solubility
4-Phospho-L-aspartic acid Phosphonooxy group at 4-oxo Formula: C₄H₈NO₇P Critical in glycolysis and amino acid metabolism
2-(Aminooxy)-4-hydroxybutanoic acid Aminooxy and hydroxy groups - Chelating agent or enzyme inhibitor

Analysis :

  • The phosphonooxy group in 4-phospho-L-aspartic acid increases polarity, making it essential for phosphorylation-dependent metabolic pathways .
  • Hydroxy and aminooxy side chains (e.g., ) could modulate redox activity or metal binding, expanding functional versatility.

Biological Activity

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, also known as a thiophenyl derivative of an amino acid, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an amino group, a keto group, and a thiophenyl moiety. This combination is significant for its biological interactions.

Chemical Formula : C8_{8}H8_{8}N2_{2}O2_{2}S
Molecular Weight : 196.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. It has shown promise in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity Results

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)10 µM
A549 (Lung Cancer)12 µM

These results indicate that the compound may interfere with cancer cell growth and could be further investigated for therapeutic applications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in microbial and cancer cells.
  • Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiophenyl derivatives, including this compound, demonstrating significant inhibition against resistant strains of bacteria .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound against different cancer cell lines. The results indicated that it effectively induced apoptosis in HeLa cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with amino-protected butanoic acid backbones. For example:

  • Step 1 : Activate the carboxylic acid group of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents .
  • Step 2 : Perform nucleophilic substitution with a protected 2-aminobutanoic acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected amine) under anhydrous conditions .
  • Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) or HCl in dioxane .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) critically influence coupling efficiency. Yields range from 45% to 72% depending on steric hindrance from the thiophene ring .

Q. Which spectroscopic techniques are optimal for characterizing structural and purity features?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and the α-keto group (δ 200–210 ppm for carbonyl carbon) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₉NO₃S; theoretical 199.03 g/mol) .
  • IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Q. How does the thiophene ring influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : The thiophene ring’s hydrophobicity reduces aqueous solubility compared to furan or pyridine analogs. Solubility can be enhanced using DMSO or ethanol co-solvents (tested via shake-flask method) .
  • Stability : The compound is stable at pH 4–7 but undergoes keto-enol tautomerism under alkaline conditions (pH > 9), monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (S)-enantiomer for chiral studies?

  • Methodological Answer :

  • Chiral Pool Approach : Use (S)-aspartic acid as a chiral precursor. Protect the α-amino group with Boc, then couple with thiophene-2-carbonyl chloride .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce the thiophene moiety stereoselectively .
  • Resolution : Separate racemic mixtures using chiral HPLC (e.g., Chiralpak IA column; hexane/isopropanol mobile phase) .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level reveal the α-keto group’s electrophilicity (LUMO = -1.8 eV), favoring nucleophilic attack at the carbonyl carbon .
  • Kinetic Studies : Pseudo-first-order kinetics in reactions with primary amines (e.g., benzylamine) show a rate constant (kk) of 0.015 s⁻¹ at 25°C .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • GABA Analogs : The amino acid backbone suggests potential interaction with GABA receptors. Radioligand binding assays (using 3^3H-muscimol) can test affinity .
  • Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases (e.g., EGFR; ∆G = -9.2 kcal/mol) due to the thiophene’s π-π stacking .

Key Considerations for Researchers

  • Contradictions in Data : reports furan analogs as more reactive in oxidation, but thiophene’s higher aromaticity may reduce susceptibility to electrophilic attack .
  • Advanced Applications : Explore functionalization of the amino group for peptide mimetics or metal-organic frameworks (MOFs) .

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